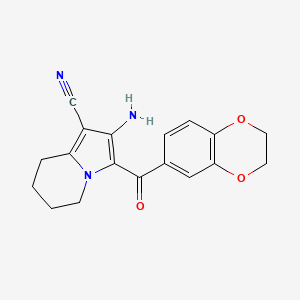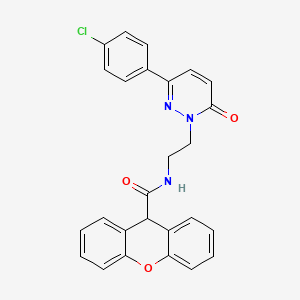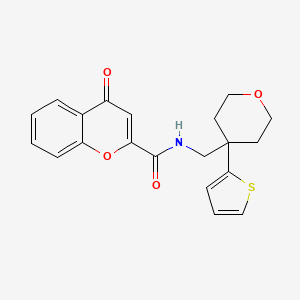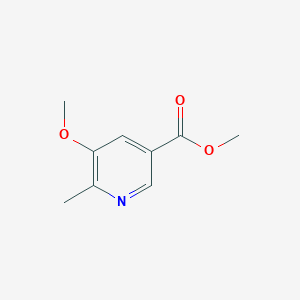![molecular formula C16H13N3O4S B2600180 [6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] benzoate CAS No. 877815-95-7](/img/structure/B2600180.png)
[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain a 1,2,4-triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are cyclic compounds with at least two different elements as members of the ring . The 1,2,4-triazole ring, which contains two carbon and three nitrogen atoms, is a common structural component in a number of drug classes due to its ability to bind in the biological system with a variety of enzymes and receptors .
Chemical Reactions Analysis
The chemical reactions involving triazoles can be quite diverse, depending on the other functional groups present in the molecule. Triazoles are known to exhibit a wide range of biological activities, which can often be attributed to their ability to participate in various chemical reactions .Applications De Recherche Scientifique
Facile Synthesis and Biological Applications
One study showcases the synthesis of derivatives through a one-pot three-component reaction, utilizing 4‑hydroxy coumarin, 2-mercapto benzoxazole, and substituted aldehydes. This process, catalyzed by L-proline, involves Knoevenagel condensation followed by nucleophilic addition, highlighting a method for creating compounds with potential biological applications (Naik & Bodke, 2019).
Antioxidant and Anti-inflammatory Agents
Another study focuses on the synthesis of triazole-integrated Schiff bases, demonstrating their significant antioxidant and anti-inflammatory activities. This research points to the therapeutic potential of such compounds, possibly including variations of the mentioned chemical structure (Kate et al., 2020).
Anticancer Activity and Molecular Modeling
Research into etodolac-thioether derivatives, which share a similar sulfanyl motif, has revealed potent anticancer activities against various cancer cell lines. Molecular modeling studies of these compounds provide insights into their mechanism of action, particularly their inhibition of methionine aminopeptidase, underscoring the importance of sulfanyl compounds in the development of anticancer therapies (Çoruh et al., 2018).
Rhodium-Catalyzed Synthesis Techniques
A novel synthesis approach for benzopyrans via the transannulation of N-sulfonyl-1,2,3-triazoles with 2-hydroxybenzyl alcohols is presented. This method could be relevant for synthesizing compounds with the discussed structure, demonstrating the utility of rhodium catalysis in the creation of complex organic molecules (Yadagiri et al., 2018).
Conformationally Constrained Molecules
The synthesis of 2-alkyl- and 2-arylsulfanyl-1-aminocyclopropanecarboxylic acids introduces a method for creating conformationally constrained molecules, which could have implications for the synthesis and study of the mentioned compound. This work highlights the versatility of sulfanyl groups in constructing molecules with specific structural features (Clerici et al., 1999).
Propriétés
IUPAC Name |
[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S/c1-19-10-17-18-16(19)24-9-12-7-13(20)14(8-22-12)23-15(21)11-5-3-2-4-6-11/h2-8,10H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLYIKOBMSFNSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2600104.png)




![4-chloro-2-{(E)-[(4-propoxybenzyl)imino]methyl}phenol](/img/structure/B2600110.png)
![N-[2-(butylsulfamoyl)ethyl]-4-methoxybenzamide](/img/structure/B2600111.png)
![1-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2600113.png)
![2-Dispiro[3.1.36.14]decan-8-ylacetic acid](/img/structure/B2600114.png)

![11-(Adamantan-1-yl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-4,6-diol](/img/structure/B2600117.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-cyclohexyloxalamide](/img/structure/B2600118.png)

![2-{[(4-Bromo-2-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2600120.png)